2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and an amino group, making it a unique molecule for research and industrial purposes.
Mechanism of Action
Target of Action
H-Glu(4MbetaNA)-OH is a specific substrate for aminopeptidase A . Aminopeptidases are a class of proteases that catalyze the cleavage of the amino-terminal amino acid residues from proteins and peptides . They belong to the exoprotease family, which can catalyze the cleavage of the peptide bond connecting the N-terminal amino acid to the penultimate residue in a protein .
Mode of Action
The compound interacts with its target, aminopeptidase A, by serving as a substrate. Aminopeptidases catalyze the process of removal of the N-terminal amino acids of target substrates by sequential cleavage of one amino acid residue at a time . This interaction results in the cleavage of the peptide bond, leading to the removal of the N-terminal amino acid.
Biochemical Pathways
The action of H-Glu(4MbetaNA)-OH affects the biochemical pathways involving protein degradation and maturation. Aminopeptidases are important in many biological functions such as post-translational modification of proteins, their breakdown, and maturation . They perform both regulatory and housekeeping functions .
Result of Action
The molecular and cellular effects of H-Glu(4MbetaNA)-OH’s action involve the removal of N-terminal amino acids from proteins and peptides. This can lead to the modification, degradation, or maturation of these proteins .
Action Environment
The action, efficacy, and stability of H-Glu(4MbetaNA)-OH can be influenced by various environmental factors. For instance, the presence of other enzymes, pH levels, temperature, and other conditions can affect the activity of aminopeptidases . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxynaphthalene-2-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods such as chromatography and crystallization ensures the compound’s high purity, which is crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopent
Properties
CAS No. |
24723-50-0 |
---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21)/t13-/m0/s1 |
InChI Key |
DUNDTSUHZJULAX-ZDUSSCGKSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |
Pictograms |
Health Hazard |
Synonyms |
24723-50-0; AC1OCV4D; Glutamicacid(4m-betana)-OH; SCHEMBL7715008; ZINC402915; L-Glutamine,N-(4-methoxy-2-naphthalenyl)-; (2S)-2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoicacid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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